N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide
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Overview
Description
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide: is an organic compound characterized by the presence of a benzodioxin ring fused to a butanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide typically involves the following steps:
Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.
Amidation Reaction: The benzodioxin derivative is then reacted with 2-phenoxybutanoyl chloride in the presence of a base such as triethylamine to form the desired butanamide compound.
The reaction conditions often involve:
Solvent: Dichloromethane or tetrahydrofuran.
Temperature: Room temperature to reflux conditions.
Catalysts: Bases like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is common to optimize the reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the amide group, converting it to an amine.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or hydrogenation over palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
Biologically, this compound has been studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The benzodioxin ring system is known for its bioactivity, which can be harnessed in drug design.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide involves its interaction with molecular targets such as enzymes and receptors. The benzodioxin ring can form hydrogen bonds and hydrophobic interactions with active sites, while the phenoxybutanamide chain can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)butanamide
- N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide
Uniqueness
Compared to similar compounds, N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide stands out due to its phenoxybutanamide chain, which can impart unique chemical and biological properties. This structural variation can lead to differences in reactivity, stability, and bioactivity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H19NO4 |
---|---|
Molecular Weight |
313.3 g/mol |
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-phenoxybutanamide |
InChI |
InChI=1S/C18H19NO4/c1-2-15(23-14-6-4-3-5-7-14)18(20)19-13-8-9-16-17(12-13)22-11-10-21-16/h3-9,12,15H,2,10-11H2,1H3,(H,19,20) |
InChI Key |
LYNBXZYYLXXOMH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)NC1=CC2=C(C=C1)OCCO2)OC3=CC=CC=C3 |
Origin of Product |
United States |
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